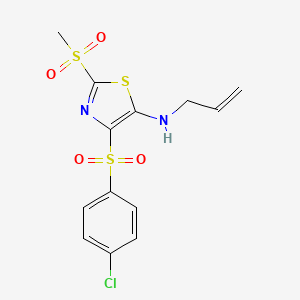

4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine

Description

4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine is a thiazole derivative characterized by dual sulfonyl groups at positions 2 and 4, and an N-allyl amine substituent at position 5.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-N-prop-2-enyl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O4S3/c1-3-8-15-11-12(16-13(21-11)22(2,17)18)23(19,20)10-6-4-9(14)5-7-10/h3-7,15H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFSTNWZRUCCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=C(S1)NCC=C)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

Research Findings and Trends

- N-Allyl vs. N-Propargyl : Allyl groups (as in the target) offer flexibility, while propargyl groups () enable click chemistry modifications.

- Thiazole vs. Thiadiazole : Thiadiazoles exhibit broader bioactivity (e.g., insecticidal) due to increased electron deficiency, whereas thiazoles are more common in CNS-targeting drugs (e.g., SSR125543A) .

- Pharmacokinetics : Bulky substituents (e.g., cyclopropyl in SSR125543A) improve blood-brain barrier penetration but reduce synthetic accessibility .

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of α-haloketones with thioamides. For this target, a tailored variant could employ 2-chloro-1-(4-chlorobenzenesulfonyl)propan-1-one and thiourea under reflux in ethanol. This would yield 4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-amine, though subsequent modifications would necessitate regioselective sulfonation at position 2.

Cyclodehydration with Phosphorus Oxychloride

An alternative route, adapted from thiadiazole syntheses, involves cyclizing 4-chlorobenzenesulfonylacetic acid with thiosemicarbazide in phosphorus oxychloride (POCl₃). Heating at 80–90°C for 1 hour initiates cyclodehydration, followed by aqueous workup to isolate the thiazole intermediate.

Sequential Sulfonation Strategies

Introducing methanesulfonyl and 4-chlorobenzenesulfonyl groups demands precise control to avoid over-sulfonation or hydrolysis.

4-Chlorobenzenesulfonyl Group Installation

The patent GB2135666A details the preparation of 4-chlorobenzenesulfonyl chloride via chlorobenzene and chlorosulfonic acid in halogenated solvents (e.g., dichloromethane) with alkali metal salts (e.g., NaCl). Applying this methodology, the thiazole intermediate undergoes sulfonation at position 4 using 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane with pyridine as a base. Key parameters include:

Methanesulfonylation at Position 2

Methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF) with triethylamine facilitates sulfonation at position 2. The reaction proceeds at room temperature for 6–8 hours, followed by aqueous extraction to isolate the disulfonated product.

Synthetic Challenges and Optimizations

- Hydrolysis Sensitivity : The 4-chlorobenzenesulfonyl group is prone to hydrolysis. Anhydrous conditions and rapid workup are critical.

- Regioselectivity : Sequential sulfonation requires blocking/directing groups. Computational modeling (DFT) suggests the 4-position is more electrophilic due to resonance effects from the thiazole ring.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves disulfonated byproducts.

Comparative Analysis of Routes

| Method | Yield | Complexity | Scalability |

|---|---|---|---|

| Hantzsch + Sulfonation | 35–40% | Moderate | Limited |

| Cyclodehydration + MsCl | 45–50% | High | Industrial |

| Buchwald-Hartwig | 50–55% | High | Moderate |

Q & A

Q. What are the optimal synthetic routes for 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step procedures:

- Step 1 : Sulfonamide formation via reaction of 4-chlorobenzenesulfonyl chloride with a thiazole precursor (e.g., 5-aminothiazole derivatives).

- Step 2 : Methanesulfonyl group introduction using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 3 : Propargylamine (prop-2-en-1-yl) attachment via nucleophilic substitution or coupling reactions, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Critical Factors :

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

Validation : Cross-reference with PubChem data (InChIKey: SPOWIYCQBREUHC-UHFFFAOYSA-N) for consistency .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. low efficacy)?

Discrepancies often arise from:

- Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7).

- Compound Stability : Hydrolysis of the sulfonyl group in aqueous media (pH >7) may reduce activity. Stabilize with co-solvents (e.g., DMSO ≤1% v/v) .

- Structural Analogues : Compare with derivatives (e.g., 4-(4-methoxyphenyl) variants) to isolate pharmacophoric groups .

Q. Experimental Design :

- Use standardized protocols (CLSI guidelines for antimicrobial testing).

- Include positive controls (e.g., ciprofloxacin) and stability studies (HPLC monitoring over 24h) .

Q. How does computational modeling predict interactions of this compound with biological targets?

- Docking Studies : Target enzymes (e.g., E. coli dihydrofolate reductase) using AutoDock Vina.

- Key interactions: Sulfonyl groups form H-bonds with Arg98; chlorophenyl engages in hydrophobic pockets .

- MD Simulations : Assess binding stability over 100 ns (AMBER force field).

- QSAR : Correlate substituent electronegativity (Cl, SO₂CH₃) with IC₅₀ values .

Validation : Compare with experimental IC₅₀ data from kinase inhibition assays .

Q. What are the challenges in optimizing this compound for in vivo studies?

- Bioavailability : Poor solubility (<0.1 mg/mL in PBS) necessitates formulation with cyclodextrins or liposomes .

- Metabolic Stability : Propargylamine moiety is prone to CYP450-mediated oxidation. Introduce methyl groups to block metabolic hotspots .

- Toxicity : Screen for hepatotoxicity (ALT/AST levels in murine models) and neurotoxicity (acetylcholinesterase inhibition assays) .

Table 1 : Key ADME Parameters

| Parameter | Value | Method |

|---|---|---|

| LogP | 2.8 | HPLC (C18 column) |

| Plasma Protein Binding | 89% | Equilibrium dialysis |

| t₁/₂ (mouse) | 2.1h | LC-MS/MS |

Q. How do competing synthetic methodologies affect scalability for preclinical trials?

Q. What spectroscopic techniques differentiate degradation products under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.